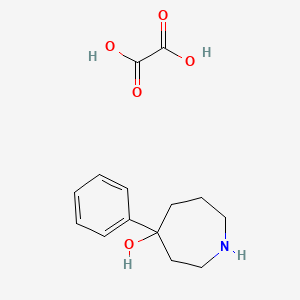![molecular formula C8H7F3N2 B1459627 1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine CAS No. 1264837-70-8](/img/structure/B1459627.png)
1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine
Overview
Description
1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine is a chemical compound with the CAS Number: 1264837-70-8. It has a molecular weight of 188.15 . The IUPAC name for this compound is (E)-1-methyl-2-(2,4,6-trifluorobenzylidene)hydrazine .
Molecular Structure Analysis
The InChI code for 1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine is 1S/C8H7F3N2/c1-12-13-4-6-7(10)2-5(9)3-8(6)11/h2-4,12H,1H3/b13-4+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine is a solid substance .Scientific Research Applications
Electronic Structure and Organic Semiconductors
A theoretical and experimental study on oligothiophenes terminated by a perfluorophenyl hydrazine unit, similar in structure to the specified hydrazine compound, highlighted its impact on electronic structure, facilitating lower ionization energies and supporting the presence of intermolecular hydrogen bonds. These characteristics suggest its utility in developing p-type semiconducting organic materials with enhanced electronic properties (Lukes et al., 2016).
Colorimetric Sensors for Acetate Ion
Research on novel hydrazones, including compounds with structural motifs related to the specified hydrazine, demonstrated their application as colorimetric sensors for selective detection of acetate ions. The interaction with acetate ions results in a visible color change, indicating potential for environmental monitoring and analytical chemistry applications (Gupta et al., 2014).
Antimicrobial Activities
Another study investigated the antimicrobial activities of hydrazine derivatives, revealing that they possess antifungal activity against specific strains. This suggests the potential of such compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Gupta et al., 2014).
Chemical Reactivity and Stability
The chemical reactivity and stability of various hydrazine derivatives were analyzed through molecular docking and dynamics simulation studies, with findings indicating potential antitumor activities. Such compounds, including those structurally related to the specified hydrazine, could be promising candidates for pharmaceutical research, particularly in cancer therapy (Mary et al., 2021).
Safety And Hazards
The safety information for 1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine indicates that it has the GHS07 pictogram. The hazard statements include H302, H312, and H332, which suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
N-[(E)-(2,4,6-trifluorophenyl)methylideneamino]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c1-12-13-4-6-7(10)2-5(9)3-8(6)11/h2-4,12H,1H3/b13-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHNBAKYBWJJNF-YIXHJXPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN=CC1=C(C=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/N=C/C1=C(C=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



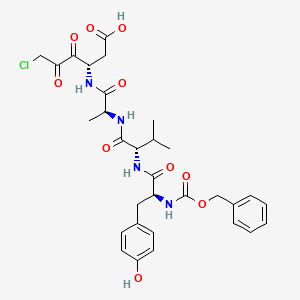
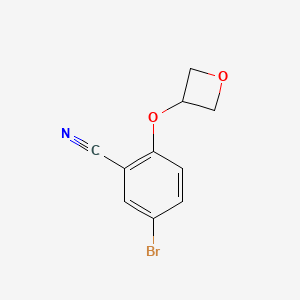

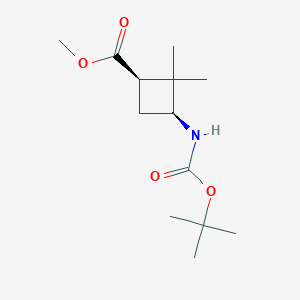
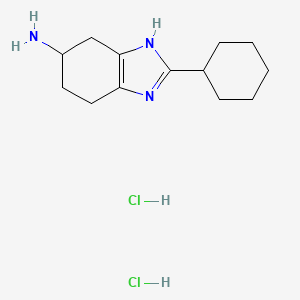
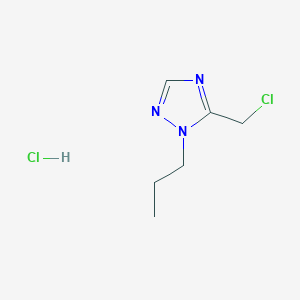


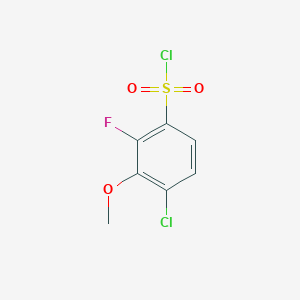


![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride](/img/structure/B1459564.png)
amine dihydrochloride](/img/structure/B1459565.png)
